molecular formula C8H3BrF6O2 B12849496 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

Cat. No.: B12849496
M. Wt: 325.00 g/mol
InChI Key: NWTFTNXWFQXLHV-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is a halogenated phenolic compound featuring bromine, trifluoromethoxy (-OCF₃), and trifluoromethyl (-CF₃) substituents on an aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. Key properties include:

  • Molecular formula: Likely C₈H₄BrF₆O₂ (assuming substituents at positions 3, 4, and 5) .
  • Molecular weight: Estimated ~295.01 g/mol (based on substituent contributions).
  • Key structural features: The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing -OCF₃ and -CF₃ groups increase lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H3BrF6O2

Molecular Weight

325.00 g/mol

IUPAC Name

3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H3BrF6O2/c9-5-2-3(16)1-4(7(10,11)12)6(5)17-8(13,14)15/h1-2,16H

InChI Key

NWTFTNXWFQXLHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)O

Origin of Product

United States

Preparation Methods

Bromination

  • Bromination is typically achieved by electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled pH and temperature to selectively brominate the phenol ring without affecting other sensitive groups.
  • Reaction conditions often involve mild acidic or neutral media to prevent phenol oxidation.
  • Low temperatures (e.g., 0 to 25 °C) are preferred to minimize polybromination.

Trifluoromethylation

  • The trifluoromethyl group is introduced via palladium-catalyzed cross-coupling reactions using trifluoromethyl boronic acids or equivalents.
  • Alternatively, electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Umemoto reagents can be employed.
  • Reaction conditions typically require anhydrous solvents and inert atmosphere to maintain reagent stability.
  • Temperature control (often room temperature to 50 °C) is critical to optimize yield and selectivity.

Trifluoromethoxylation

  • The trifluoromethoxy group is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoromethoxide anion or via oxidative trifluoromethoxylation.
  • One method involves the reaction of phenolic intermediates with trifluoromethanesulfonyl chloride under anhydrous conditions to form trifluoromethoxy derivatives.
  • Alternative approaches include fluorine-chlorine exchange on trichloromethyl ethers using antimony pentachloride and antimony trifluoride catalysts.
  • Reaction temperatures range from ambient to 150 °C depending on the method, often conducted in closed pressure vessels to maintain autogenous pressure.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Bromination N-bromosuccinimide (NBS), mild acid/base 0–25 °C Controlled pH to avoid over-bromination
Trifluoromethylation Pd catalyst, trifluoromethyl boronic acid RT to 50 °C Anhydrous, inert atmosphere required
Trifluoromethoxylation Trifluoromethanesulfonyl chloride, anhydrous RT to 150 °C Closed vessel, pressure control
  • Monitoring by HPLC or TLC is recommended to track reaction progress and optimize stoichiometry.
  • Low-temperature conditions (e.g., −78 °C) may be used for sensitive intermediates to improve selectivity.
  • Use of catalysts such as Pd complexes and Lewis acids (e.g., boron trifluoride) enhances reaction efficiency.

Purification Techniques

  • Silica gel column chromatography with hexane/ethyl acetate gradients (commonly 3:1) is effective for separating the desired product from brominated or trifluoromethylated byproducts.
  • Recrystallization from ethanol/water mixtures at low temperatures improves crystal purity and yield.
  • High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with acetonitrile/water mobile phases is employed for analytical purity assessment and final product isolation.

Research Findings and Analytical Data

  • The trifluoromethoxy and trifluoromethyl groups exert strong electron-withdrawing effects, influencing the reactivity and regioselectivity of the aromatic ring during synthesis.
  • Oxidation and reduction reactions of the compound have been studied, showing potential for further functionalization or dehalogenation under specific conditions.
  • The trifluoromethoxy group installation via chlorine-fluorine exchange on aryl trichloromethyl ethers has been demonstrated to proceed efficiently with antimony-based catalysts at moderate temperatures.
  • Silver-mediated oxidative trifluoromethylation methods have shown good yields (42–77%) for related phenolic substrates, indicating potential applicability for trifluoromethoxylation steps.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Temperature Range Yield/Notes
Bromination Electrophilic aromatic substitution N-bromosuccinimide (NBS) 0–25 °C Selective mono-bromination
Trifluoromethylation Pd-catalyzed cross-coupling Pd catalyst, trifluoromethyl boronic acid RT–50 °C High selectivity, requires inert atmosphere
Trifluoromethoxylation Nucleophilic substitution or oxidative trifluoromethoxylation Trifluoromethanesulfonyl chloride, SbF3/SbCl5 RT–150 °C Requires anhydrous conditions, pressure vessel for high temp

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H5BrF6O
  • CAS Number : 886499-93-0

The compound features a bromine atom and trifluoromethoxy groups that enhance its reactivity and stability, making it valuable in scientific research and industrial applications.

Organic Synthesis

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals. The presence of trifluoromethoxy groups can improve the lipophilicity of synthesized compounds, enhancing their biological activity .

Biochemical Studies

The compound is utilized in biochemical research to investigate enzyme interactions and protein modifications. Its ability to modulate specific biological pathways makes it a candidate for studying cellular processes such as signal transduction and metabolic regulation. For instance, it has been shown to interact with sodium channels, potentially influencing pain pathways .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is explored for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial properties by disrupting microbial membranes and interfering with metabolic processes. Additionally, its antioxidant activity could protect cells from oxidative stress, which is crucial in preventing diseases like cancer .

Antimicrobial Activity

A study highlighted the antimicrobial properties of phenolic compounds similar to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol. These compounds were effective against various pathogens due to their ability to disrupt microbial membranes .

Anticancer Properties

Research has indicated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression. Its structural features allow it to interact effectively with key biomolecules involved in cancer pathways .

Sodium Channel Modulation

Investigations into the modulation of sodium channels (specifically Na v1.8) have shown that compounds with similar structures can lead to analgesic effects, making them candidates for pain management therapies .

Mechanism of Action

The mechanism by which 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Compound Name Molecular Formula Substituent Positions Molecular Weight CAS Number Key Properties/Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol C₈H₄BrF₆O₂ 3-Br, 4-OCF₃, 5-CF₃ 295.01 Not explicitly found High lipophilicity; potential pharmaceutical intermediate
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 3-Br, 5-CF₃ 241.01 1025718-84-6 Used in Suzuki couplings; lower polarity due to fewer substituents
4-Bromo-2-(trifluoromethyl)phenol C₇H₄BrF₃O 4-Br, 2-CF₃ 241.01 50824-04-9 Altered regiochemistry affects hydrogen-bonding capacity
3-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 3-Cl, 5-CF₃ 196.56 570391-18-3 Reduced molecular weight; lower reactivity compared to brominated analogs
2-Bromo-3,5-bis(trifluoromethyl)phenol C₈H₃BrF₆O 2-Br, 3-CF₃, 5-CF₃ 292.99 887268-16-8 Enhanced steric hindrance; limited solubility in polar solvents

Substituent-Specific Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

    • -OCF₃ : Introduces a polar group with strong electron-withdrawing effects, improving metabolic stability and altering π-π stacking interactions in drug-receptor binding .
    • -CF₃ : Increases hydrophobicity and electronegativity, enhancing membrane permeability .
  • Bromine vs. Chlorine :

    • Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution but enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy and trifluoromethyl groups significantly elevate logP values compared to non-fluorinated phenols. For example, 3-Bromo-5-(trifluoromethyl)phenol (logP ~2.8) is more lipophilic than 3-chloro analogs (logP ~2.3) .
  • Acidity: The electron-withdrawing substituents lower the pKa of the phenolic -OH group (estimated pKa ~6–7), enhancing solubility in basic media .

Biological Activity

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups can significantly influence the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is C₇H₄BrF₆O, with a molecular weight of approximately 283.01 g/mol. The structure features a bromine atom and two trifluorinated groups, which enhance the compound's lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on related compounds demonstrated that the incorporation of trifluoromethyl groups increased activity against various bacterial strains, suggesting a similar potential for 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol .

Anti-inflammatory Effects

In vivo studies have shown that fluorinated phenols can possess anti-inflammatory properties. For instance, the anti-inflammatory activity of related compounds was evaluated using various assays, including the MTT assay, which indicated moderate activity against inflammatory markers . This suggests that 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol may also exhibit similar effects.

Cytotoxicity and Cancer Research

The cytotoxic effects of fluorinated phenolic compounds have been documented in several studies. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEnhanced activity against bacterial strains
Anti-inflammatoryModerate reduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Mechanistic Insights

The biological activity of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoro groups. The electron-withdrawing nature of these groups enhances the compound's reactivity, potentially leading to increased potency against specific enzymes or receptors involved in disease processes.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Pathways :
    • Halogenation : Bromination of a phenolic precursor using reagents like N-bromosuccinimide (NBS) under controlled pH to avoid over-halogenation.
    • Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Pd catalysts with trifluoromethyl boronic acids) .
    • Trifluoromethoxy Installation : Use trifluoromethylation agents (e.g., trifluoromethanesulfonyl chloride) under anhydrous conditions to minimize hydrolysis .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry of bromine and trifluoromethylating agents to reduce side products. Use low-temperature (-78°C) conditions for sensitive intermediates .

Q. How can researchers characterize the electronic effects of trifluoromethoxy and trifluoromethyl groups on the phenolic ring?

Methodological Answer:

  • Spectroscopic Analysis :
    • 19F NMR : Quantify deshielding effects of CF3 and OCF3 groups to infer electron-withdrawing strength .
    • X-ray Crystallography : Resolve bond lengths and angles to assess steric and electronic interactions .
  • Computational Modeling :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and analyze substituent effects on ring acidity .

Q. What purification techniques are recommended for isolating high-purity 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to separate brominated byproducts.
  • Recrystallization : Employ ethanol/water mixtures at low temperatures to enhance crystal purity .
  • HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity validation .

Advanced Research Questions

Q. How do the steric and electronic properties of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Steric Effects : The bulky trifluoromethoxy and bromine groups hinder coupling at the ortho position, directing reactions to the para position of the phenol.
  • Electronic Effects : Electron-withdrawing groups activate the ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions. Use Pd(OAc)2 with SPhos ligands to enhance catalytic efficiency in Suzuki couplings .
  • Experimental Validation : Compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

  • Systematic Solubility Screening :
    • Use the Hildebrand solubility parameter to predict miscibility in polar aprotic solvents (e.g., DMSO, DMF).
    • Validate experimentally via gravimetric analysis after 24-hour equilibration .
  • Contradiction Analysis :
    • Identify impurities (e.g., residual bromine) via GC-MS that may alter solubility.
    • Standardize solvent drying protocols (e.g., molecular sieves for DCM) to minimize variability .

Q. How can researchers design experiments to study the metabolic stability of derivatives of this compound in medicinal chemistry applications?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomal Stability : Incubate derivatives with rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
    • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Structural Modifications :
    • Replace the trifluoromethoxy group with a metabolically stable bioisostere (e.g., trifluoromethylthio) and compare stability profiles .

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